molecular formula C14H18ClFN2O B4650871 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane

1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane

Cat. No. B4650871
M. Wt: 284.75 g/mol
InChI Key: FNKFUKQBGMWVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane, also known as CFM-2, is a synthetic compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CFM-2 is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT), which plays a crucial role in the release of acetylcholine (ACh) from cholinergic neurons.

Mechanism of Action

1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane acts as a competitive inhibitor of VAChT, which is responsible for the transport of ACh into synaptic vesicles. By binding to the active site of VAChT, 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane prevents the uptake of ACh and thereby reduces the amount of ACh available for release. This leads to a decrease in cholinergic neurotransmission and can have a range of effects on physiological processes such as learning and memory.
Biochemical and Physiological Effects
1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has been shown to have a range of biochemical and physiological effects in various animal models. In rats, 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has been shown to impair learning and memory in tasks such as the Morris water maze and the radial arm maze. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has also been shown to reduce the release of ACh in the hippocampus and cortex, which are regions of the brain that are involved in learning and memory.

Advantages and Limitations for Lab Experiments

1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has several advantages as a tool for scientific research. It is a potent and selective inhibitor of VAChT, which makes it a valuable tool for studying cholinergic neurotransmission. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane is also relatively stable and can be used in a range of experimental conditions. However, there are also some limitations to the use of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane. For example, it has been shown to have off-target effects on other transporters, which can complicate the interpretation of results. Additionally, the effects of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane on cholinergic neurotransmission can be complex and can vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane. One area of interest is the development of more selective inhibitors of VAChT that can be used to study cholinergic neurotransmission with greater specificity. Additionally, there is interest in studying the effects of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane on other physiological processes such as attention and arousal. Finally, there is interest in exploring the potential therapeutic applications of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane for conditions such as Alzheimer's disease, which is characterized by a loss of cholinergic neurons and impaired cholinergic neurotransmission.
Conclusion
In conclusion, 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective inhibitor of VAChT, which plays a crucial role in the release of ACh from cholinergic neurons. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has a range of effects on physiological processes such as learning and memory, and has several advantages as a tool for scientific research. However, there are also some limitations to the use of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane, and there is ongoing research to develop more selective inhibitors of VAChT and explore the potential therapeutic applications of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective inhibitor of VAChT, which plays a crucial role in the release of ACh from cholinergic neurons. ACh is a neurotransmitter that is involved in a wide range of physiological processes such as learning, memory, attention, and muscle contraction. By inhibiting VAChT, 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane can reduce the release of ACh and thereby modulate cholinergic neurotransmission.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O/c1-17-6-3-7-18(9-8-17)14(19)10-11-12(15)4-2-5-13(11)16/h2,4-5H,3,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKFUKQBGMWVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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